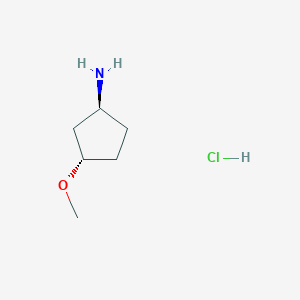
2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPPA and is a member of the acetamide family.
Scientific Research Applications
Metabolism and Genetic Differences
Research on related compounds, such as paracetamol, highlights the complexity of metabolism involving multiple pathways including glucuronidation, sulfation, oxidation, and more. Genetic differences can affect the susceptibility to toxicity and efficacy of such compounds, suggesting a need for further investigation into personalized medicine approaches (Li-zi Zhao & G. Pickering, 2011).
Environmental Impact and Removal Strategies
The presence of acetaminophen, a related analgesic, in water sources highlights the environmental impact of pharmaceuticals. Advances in adsorptive elimination techniques, particularly using ZnAl/biochar, demonstrate a promising approach to mitigating such impacts, underscoring the importance of environmental safety in the use of related acetamide compounds (C. Igwegbe et al., 2021).
Hepatotoxicity and Safety Profiles
The hepatotoxic potential of paracetamol, a compound with a similar metabolic profile, underscores the importance of understanding the toxicological aspects of related acetamides. This knowledge is crucial for developing compounds with improved safety profiles (R. Tittarelli et al., 2017).
Novel Mechanisms of Action and Analgesic Effects
Exploration into the stereochemistry of phenylpiracetam and its derivatives, which share a similar pyrrolidinone structure with the compound , has led to insights into the relationship between molecular configuration and pharmacological effects. These findings may inform the development of acetamide compounds with enhanced therapeutic benefits (G. Veinberg et al., 2015).
Advanced Oxidation Processes for Degradation
The research on acetaminophen degradation via advanced oxidation processes (AOPs) offers insights into potential environmental detoxification methods for related compounds. Understanding the by-products and their biotoxicity is essential for assessing the environmental impact and developing more eco-friendly pharmaceuticals (Mohammad Qutob et al., 2022).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-20-12-10-17(11-13-20)15-21(24)22-16-19-9-6-14-23(19)18-7-4-3-5-8-18/h3-5,7-8,10-13,19H,2,6,9,14-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLLAVFJFZFKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 6-chloropyridine-3-carboxylate](/img/structure/B2582593.png)
![7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B2582595.png)


![3-[(4-methoxybenzoyl)amino]propanoic Acid](/img/structure/B2582600.png)
![(Z)-ethyl 2-((3,5-dimethoxybenzoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2582602.png)
![2,3-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2582603.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2582604.png)
![8-chloro-6-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2582606.png)


![4-tert-butyl-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2582613.png)